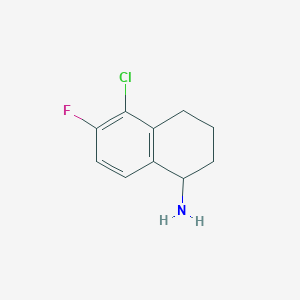
6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one: is a heterocyclic compound that contains a naphthyridine core with a chlorine atom at the 6th position and a hydrazinyl group at the 8th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthyridine derivative.
Hydrazinylation: The hydrazinyl group is introduced at the 8th position through a reaction with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the chlorination and hydrazinylation steps.
Continuous Flow Systems: For more efficient and scalable production, continuous flow systems may be employed to ensure consistent reaction conditions and high yields.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one: undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation Products: Azo or azoxy derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Amino or thiol-substituted naphthyridines.
Applications De Recherche Scientifique
6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one: has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, or antiviral agent.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Potential use in the synthesis of dyes, pigments, and other organic materials.
Mécanisme D'action
The mechanism of action of 6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of cellular pathways, such as apoptosis or signal transduction, depending on its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-2,7-naphthyridin-1(2H)-one: Lacks the hydrazinyl group, which may affect its reactivity and biological activity.
8-hydrazinyl-2,7-naphthyridin-1(2H)-one: Lacks the chlorine atom, which may influence its chemical properties and applications.
Uniqueness
- The presence of both the chlorine atom and the hydrazinyl group in 6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one provides a unique combination of reactivity and potential biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C8H7ClN4O |
|---|---|
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
6-chloro-8-hydrazinyl-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C8H7ClN4O/c9-5-3-4-1-2-11-8(14)6(4)7(12-5)13-10/h1-3H,10H2,(H,11,14)(H,12,13) |
Clé InChI |
OTXXIDUPWWOLFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)C2=C(N=C(C=C21)Cl)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B13043743.png)
![Acetamide, n-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]-](/img/structure/B13043744.png)

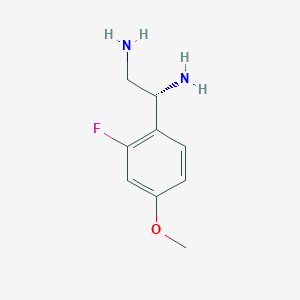



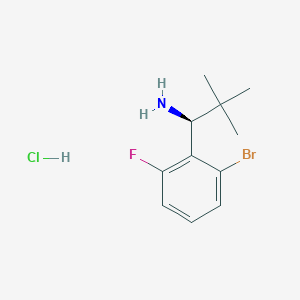
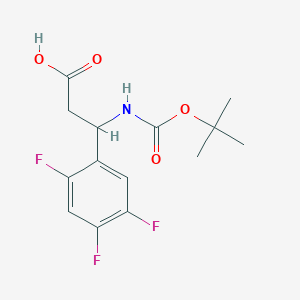
![N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine](/img/structure/B13043776.png)
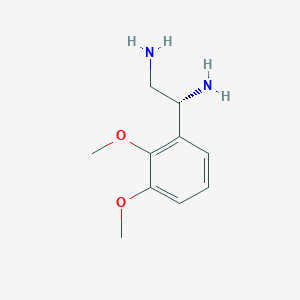

![Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride](/img/structure/B13043792.png)
